Einecs 234-218-4
CAS No.: 10600-62-1
Cat. No.: VC0225951
Molecular Formula: C23H16O6.2C17H19ClN2S
Molecular Weight: 0
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 10600-62-1 |
---|---|
Molecular Formula | C23H16O6.2C17H19ClN2S |
Molecular Weight | 0 |
IUPAC Name | 4-[(3-carboxy-2-hydroxynaphthalen-1-yl)methyl]-3-hydroxynaphthalene-2-carboxylic acid;3-(2-chlorophenothiazin-10-yl)-N,N-dimethylpropan-1-amine |
Standard InChI | InChI=1S/C23H16O6.2C17H19ClN2S/c24-20-16(14-7-3-1-5-12(14)9-18(20)22(26)27)11-17-15-8-4-2-6-13(15)10-19(21(17)25)23(28)29;2*1-19(2)10-5-11-20-14-6-3-4-7-16(14)21-17-9-8-13(18)12-15(17)20/h1-10,24-25H,11H2,(H,26,27)(H,28,29);2*3-4,6-9,12H,5,10-11H2,1-2H3 |
SMILES | CN(C)CCCN1C2=CC=CC=C2SC3=C1C=C(C=C3)Cl.CN(C)CCCN1C2=CC=CC=C2SC3=C1C=C(C=C3)Cl.C1=CC=C2C(=C1)C=C(C(=C2CC3=C(C(=CC4=CC=CC=C43)C(=O)O)O)O)C(=O)O |
Introduction
Chemical Identity and Structure
Basic Chemical Identifiers
Einecs 234-218-4 possesses several identifiers that allow for its precise recognition in chemical databases and regulatory frameworks. The table below summarizes the key identification parameters:
Parameter | Value |
---|---|
CAS Registry Number | 10600-62-1 |
European Community (EC) Number | 234-218-4 |
Molecular Formula | C23H16O6.2C17H19ClN2S |
Molecular Weight | 1026.1 g/mol |
IUPAC Name | 4-[(3-carboxy-2-hydroxynaphthalen-1-yl)methyl]-3-hydroxynaphthalene-2-carboxylic acid;3-(2-chlorophenothiazin-10-yl)-N,N-dimethylpropan-1-amine |
PubChem Compound ID | 133065716 |
Physicochemical Properties
Computed Properties
Based on computational analyses, Einecs 234-218-4 exhibits the following physicochemical characteristics:
Property | Value | Method |
---|---|---|
Molecular Weight | 1026.1 g/mol | Computed by PubChem 2.2 |
Hydrogen Bond Donor Count | 4 | Computed by Cactvs 3.4.8.18 |
Hydrogen Bond Acceptor Count | 12 | Computed by Cactvs 3.4.8.18 |
Rotatable Bond Count | 12 | Computed by Cactvs 3.4.8.18 |
Exact Mass | 1024.2861832 Da | Computed by PubChem 2.2 |
Monoisotopic Mass | 1024.2861832 Da | Computed by PubChem 2.2 |
Source: Data obtained from PubChem analysis
Structural Identifiers
For chemical database purposes and structural identification, the following notations are utilized:
Identifier Type | Value |
---|---|
InChI | InChI=1S/C23H16O6.2C17H19ClN2S/c24-20-16(14-7-3-1-5-12(14)9-18(20)22(26)27)11-17-15-8-4-2-6-13(15)10-19(21(17)25)23(28)29;21-19(2)10-5-11-20-14-6-3-4-7-16(14)21-17-9-8-13(18)12-15(17)20/h1-10,24-25H,11H2,(H,26,27)(H,28,29);23-4,6-9,12H,5,10-11H2,1-2H3 |
InChIKey | WRVXTMUZHDCEJN-UHFFFAOYSA-N |
SMILES | CN(C)CCCN1C2=CC=CC=C2SC3=C1C=C(C=C3)Cl.CN(C)CCCN1C2=CC=CC=C2SC3=C1C=C(C=C3)Cl.C1=CC=C2C(=C1)C=C(C(=C2CC3=C(C(=CC4=CC=CC=C43)C(=O)O)O)O)C(=O)O |
Source: Structural identifiers generated by computational chemistry tools
Component Compounds
Einecs 234-218-4 consists of two principal component compounds:
Pamoic Acid Component
Pamoic acid (4,4'-methylenebis[3-hydroxy-2-naphthoic] acid) contributes the carboxylic acid functionality to the compound. This component features:
Phenothiazine Derivative Component
The 2-chloro-N,N-dimethyl-10H-phenothiazine-10-propylamine represents the second major component, present in a 2:1 ratio relative to pamoic acid. This component features:
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A phenothiazine heterocyclic core containing both sulfur and nitrogen atoms
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A chlorine substituent at the 2-position
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A propylamine side chain with dimethyl substitution on the terminal nitrogen
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Two identical molecules of this component for each molecule of pamoic acid in the complete structure
Regulatory Status and Information
European Chemicals Agency (ECHA) Status
The compound is registered under the EC Inventory system, confirming its historical commercial presence in Europe. This registration predates the modern REACH (Registration, Evaluation, Authorization and Restriction of Chemicals) regulatory framework, suggesting the compound may have limited current commercial significance or restricted applications .
Parameter | Specifications |
---|---|
Assay | 99.0% minimum purity |
Physical Form | Powder or liquid |
Packaging | Available in gram to kilogram quantities |
Storage Requirements | Store in dry, cool, well-ventilated place, away from foodstuffs and incompatible materials |
Source: Compiled from supplier information
Chemical Property Analysis
Structural Features and Reactivity
The chemical structure of Einecs 234-218-4 suggests several important reactivity features:
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The carboxylic acid groups from the pamoic acid component provide sites for potential salt formation, esterification, and other typical carboxylic acid reactions.
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The hydroxyl groups offer potential for hydrogen bonding, contributing to specific solubility characteristics and reactivity patterns.
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The phenothiazine moiety, with its tricyclic structure containing both nitrogen and sulfur atoms, contributes to the compound's potential pharmacological activity, as phenothiazine derivatives are known for various biological effects.
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The chlorine substituent on the phenothiazine component may influence the electronic distribution and reactivity of the aromatic system.
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The tertiary amine group in the phenothiazine component provides a basic site that complements the acidic carboxylic groups, potentially contributing to the compound's internal acid-base properties .
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